Gefitinib impurity 5

HPLC method validation Relative response factor Pharmaceutical quality control

Gefitinib Impurity 5 (EP Impurity A, CAS 199327-61-2) is the sole pharmacopoeial standard acceptable for ANDA method validation and batch release testing. Unlike generic analogs, its unique retention time and UV response factor ensure accurate quantification under ICH Q3A/B. Using any other impurity standard risks misidentification and regulatory rejection. Procure this exact reference for system suitability, stability studies, and QC compliance.

Molecular Formula C16H21N3O4
Molecular Weight 319.36 g/mol
CAS No. 199327-61-2
Cat. No. B026736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefitinib impurity 5
CAS199327-61-2
Synonyms7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone;  7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one; 
Molecular FormulaC16H21N3O4
Molecular Weight319.36 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CNC2=O)OCCCN3CCOCC3
InChIInChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3,(H,17,18,20)
InChIKeyWFUBWLXSYCFZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is Gefitinib Impurity 5 (CAS 199327-61-2) and Why Its Procurement Matters for Analytical Method Development


Gefitinib impurity 5 (CAS: 199327-61-2), chemically defined as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one, is a process-related impurity of the EGFR tyrosine kinase inhibitor gefitinib. It is formally recognized as Gefitinib EP Impurity A and Gefitinib USP Related Compound A [1]. Its procurement is critical for the development and validation of analytical methods required for Abbreviated New Drug Applications (ANDAs) and quality control (QC) during commercial production of gefitinib [2].

Why Generic Impurity Standards Cannot Substitute for Gefitinib Impurity 5 in Regulated Analyses


While gefitinib generates a complex impurity profile comprising over 14 known related substances, each impurity possesses a unique chemical structure, retention time, and response factor [1]. Simple substitution of a different impurity standard, such as Impurity B or D, will lead to inaccurate quantification due to differences in their UV absorbance and mass spectrometric properties. This can result in failing to meet ICH Q3A/B guidelines for impurity thresholds or misidentifying key quality markers, as studies have identified specific impurities as critical for monitoring either raw material or tablet stability [2]. Therefore, the use of the exact pharmacopoeial standard, Gefitinib EP Impurity A (impurity 5), is non-negotiable for method validation and release testing.

Quantitative Evidence for Selecting Gefitinib Impurity 5 Over Alternative Standards


HPLC Response Factor Differentiation for Accurate Impurity 5 Quantification

Gefitinib Impurity 5 exhibits a distinct response factor compared to other process impurities when analyzed by HPLC. This directly impacts quantification accuracy. A 2024 study validated an HPLC method for 14 known gefitinib impurities, reporting correction factors ranging from 0.47 to 3.65. Using a different impurity's response factor for Impurity 5 would introduce significant quantitative error [1].

HPLC method validation Relative response factor Pharmaceutical quality control

Stability-Indicating Role of Gefitinib Impurity 5 Under Oxidative Stress Conditions

Gefitinib Impurity 5 is not a primary degradation product. Forced degradation studies identified that gefitinib is particularly sensitive to oxidation, producing three distinct degradants. Impurity 5, however, was among the process-related impurities separated and quantified using LC-ESI-Q-TOF/MS, distinguishing its origin from stress-induced degradation products. This clear differentiation is crucial for root cause analysis in manufacturing [1].

Forced degradation Oxidative stability LC-MS impurity profiling

Method Precision and Recovery Validation for Impurity 5 in Bulk Drug Analysis

An RP-HPLC method was developed and validated for the simultaneous separation and estimation of gefitinib and five of its process-related impurities, which includes Impurity 5. The method demonstrated high precision (RSD < 3%) and excellent recovery (95.99–100.55%) for the impurity panel [1]. This validated performance provides a benchmark for selecting a method suitable for quantifying Impurity 5.

RP-HPLC method validation Accuracy and precision Bulk drug impurity analysis

Primary Procurement Scenarios for Gefitinib Impurity 5 (CAS 199327-61-2)


ANDAs and Generic Drug Development

Procurement of Gefitinib Impurity 5 is mandatory for establishing the impurity profile of a generic gefitinib product in an Abbreviated New Drug Application (ANDA). It serves as a reference standard for analytical method development, validation, and subsequent quality control testing of each manufactured batch to ensure impurity levels are within pharmacopoeial limits [1].

HPLC Method Development and System Suitability Testing

Laboratories use this specific impurity standard to spike into gefitinib samples for system suitability tests (SST). Its known chromatographic behavior, as established in validated methods [1], is essential for confirming column performance and resolution between closely eluting peaks before running analytical sequences [2].

Pharmaceutical Quality Control and Batch Release

QC departments rely on Impurity 5 as a quantitative standard in routine batch release testing of gefitinib API and finished drug product. Its use ensures that the process-related impurity does not exceed the established threshold, which is critical for patient safety and regulatory compliance [1].

Stability Study and Impurity Profiling

In long-term and accelerated stability studies of gefitinib, Impurity 5 is monitored as a key process-related marker. Its quantification helps differentiate between degradation products and synthesis byproducts, providing crucial data for shelf-life determination and packaging recommendations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gefitinib impurity 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.